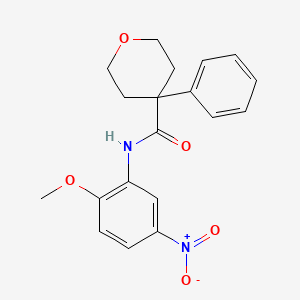![molecular formula C17H18ClFN2O2S B3607510 1-(3-chloro-4-methylphenyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B3607510.png)
1-(3-chloro-4-methylphenyl)-4-[(4-fluorophenyl)sulfonyl]piperazine
Übersicht
Beschreibung
1-(3-chloro-4-methylphenyl)-4-[(4-fluorophenyl)sulfonyl]piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in pharmaceutical research. The compound is also known as CFM-2, and it belongs to the class of piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
CFM-2 has shown potential applications in pharmaceutical research, particularly in the development of drugs for the treatment of central nervous system disorders. The compound has been found to have significant binding affinity for the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. CFM-2 has also been shown to have activity against the dopamine transporter, which is involved in the regulation of reward and motivation.
Wirkmechanismus
The mechanism of action of CFM-2 involves its binding to the 5-HT1A receptor and the dopamine transporter. The compound acts as an antagonist at the 5-HT1A receptor, which results in an increase in serotonin levels in the brain. This increase in serotonin levels has been associated with the regulation of mood, anxiety, and stress. CFM-2 also acts as an inhibitor of the dopamine transporter, which results in an increase in dopamine levels in the brain. This increase in dopamine levels has been associated with the regulation of reward and motivation.
Biochemical and Physiological Effects
CFM-2 has been found to have significant effects on the biochemical and physiological processes in the brain. The compound has been shown to increase the levels of serotonin and dopamine in the brain, which has been associated with the regulation of mood, anxiety, stress, reward, and motivation. CFM-2 has also been found to have anxiolytic and antidepressant effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
CFM-2 has several advantages for lab experiments, including its high binding affinity for the 5-HT1A receptor and the dopamine transporter, which makes it a useful tool for studying these receptors. The compound is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, CFM-2 has some limitations, including its low solubility in water, which can make it difficult to use in some experiments.
Zukünftige Richtungen
There are several future directions for research related to CFM-2. One potential direction is the development of drugs for the treatment of central nervous system disorders, such as anxiety, depression, and addiction. CFM-2 could also be used as a tool for studying the 5-HT1A receptor and the dopamine transporter in more detail. Additionally, the synthesis of CFM-2 derivatives could lead to the development of compounds with improved binding affinity and solubility. Finally, the use of CFM-2 in combination with other drugs could lead to the development of novel treatments for central nervous system disorders.
Eigenschaften
IUPAC Name |
1-(3-chloro-4-methylphenyl)-4-(4-fluorophenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClFN2O2S/c1-13-2-5-15(12-17(13)18)20-8-10-21(11-9-20)24(22,23)16-6-3-14(19)4-7-16/h2-7,12H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOYQJFVFBZSBIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClFN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N~1~-(3-chlorophenyl)-N~2~-(3,5-dimethylphenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]glycinamide](/img/structure/B3607429.png)
![ethyl 4-[({[(2,4-dimethyl-3H-1,5-benzodiazepin-3-ylidene)amino]oxy}acetyl)amino]benzoate](/img/structure/B3607470.png)
![1-(3-chloro-4-methylphenyl)-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine](/img/structure/B3607471.png)
![1-(3-chloro-4-methylphenyl)-4-[(5-isopropyl-2-methylphenyl)sulfonyl]piperazine](/img/structure/B3607478.png)
![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-4-(3-chloro-4-methylphenyl)piperazine](/img/structure/B3607484.png)
![N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B3607487.png)
![1-[(4-tert-butylphenyl)sulfonyl]-4-(3-chloro-4-methylphenyl)piperazine](/img/structure/B3607499.png)

![1-(4-bromobenzoyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B3607513.png)
![ethyl 4-{[(2-furylmethyl)(methylsulfonyl)amino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B3607520.png)
![5-chloro-4,6-dimethyl-2-(4-nitrophenyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine](/img/structure/B3607526.png)
![3-amino-6,6-dimethyl-2-(2-phenylethyl)-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B3607536.png)

![ethyl 5,5-dimethyl-2-{[3-(4-methyl-1-piperidinyl)propanoyl]amino}-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B3607550.png)